1H and 13C NMR chemical shifts for 2-Chloro-8-fluoroquinoline-3-carbonitrile
1H and 13C NMR chemical shifts for 2-Chloro-8-fluoroquinoline-3-carbonitrile
An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Chloro-8-fluoroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Quinolines substituted with halogens and cyano groups represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2] A precise understanding of their molecular structure is fundamental to elucidating their structure-activity relationships. This guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Chloro-8-fluoroquinoline-3-carbonitrile. In the absence of direct experimental data in the public domain, this document leverages established principles of NMR spectroscopy, extensive data from analogous substituted quinolines, and outlines a computational approach to provide a robust predictive characterization. Furthermore, a detailed experimental protocol for the acquisition of high-quality NMR spectra is presented to aid researchers in the empirical validation of these predictions.
Molecular Structure and Atom Numbering
A clear and unambiguous assignment of NMR signals begins with a standardized numbering of the atoms in the molecule. The quinoline ring system is numbered according to IUPAC conventions, which will be used throughout this guide for all spectral discussions.
Caption: Molecular structure and IUPAC numbering of 2-Chloro-8-fluoroquinoline-3-carbonitrile.
Predicted 1H NMR Spectral Analysis
Table 1: Predicted 1H NMR Chemical Shifts for 2-Chloro-8-fluoroquinoline-3-carbonitrile
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| H-4 | 8.3 - 8.6 | Singlet (s) | - | Adjacent to the electron-withdrawing cyano group and the nitrogen atom, leading to significant deshielding. The absence of adjacent protons results in a singlet. |
| H-5 | 7.8 - 8.1 | Doublet of doublets (dd) | JH5-H6 ≈ 8.5, JH5-F8 ≈ 5.0 | Experiences deshielding from the quinoline ring current. Coupled to H-6 (ortho) and the fluorine at C-8 (through-space or long-range coupling). |
| H-6 | 7.6 - 7.9 | Triplet of doublets (td) or multiplet (m) | JH6-H5 ≈ 8.5, JH6-H7 ≈ 7.5, JH6-F8 ≈ 2.5 | Coupled to H-5 and H-7. A smaller coupling to the fluorine at C-8 is also anticipated. |
| H-7 | 7.4 - 7.7 | Doublet of doublets (dd) | JH7-H6 ≈ 7.5, JH7-F8 ≈ 9.0 | Coupled to H-6 and significantly influenced by the adjacent electronegative fluorine atom, which will also result in a large through-bond coupling. |
Rationale for Predicted Chemical Shifts and Coupling Patterns
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H-4: The proton at the C-4 position is expected to be the most downfield singlet. Its proximity to the ring nitrogen and the strongly electron-withdrawing cyano group at C-3 will cause significant deshielding. The chlorine at C-2 will have a lesser, but still deshielding, influence.
-
H-5, H-6, and H-7: The protons on the carbocyclic ring will exhibit chemical shifts influenced by the electron-withdrawing nature of the heterocyclic ring and the fluorine atom at C-8. The fluorine atom is expected to have a notable effect on the chemical shifts and coupling patterns of the adjacent protons. Specifically, H-7 will show a significant coupling to the fluorine atom. The H-5 proton is also likely to show a smaller coupling to the fluorine due to their spatial proximity (a peri-interaction).
-
Concentration Effects: It is worth noting that the chemical shifts of quinoline protons can be concentration-dependent due to π-π stacking interactions between the aromatic rings.[1][2]
Predicted 13C NMR Spectral Analysis
The 13C NMR spectrum is anticipated to show ten distinct signals for the ten carbon atoms of the quinoline core and the cyano group. The chemical shifts are highly sensitive to the electronic environment, with the substituent effects being more pronounced than in the 1H NMR spectrum.[5]
Table 2: Predicted 13C NMR Chemical Shifts for 2-Chloro-8-fluoroquinoline-3-carbonitrile
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | Rationale for Prediction |
| C-2 | 150 - 155 | - | Attached to both the electronegative nitrogen and chlorine atoms, resulting in a significant downfield shift.[4] |
| C-3 | 110 - 115 | - | Shielded due to its position relative to the nitrogen, but attached to the electron-withdrawing cyano group. |
| C-4 | 138 - 142 | - | Deshielded by the adjacent nitrogen atom. |
| C-4a | 125 - 130 | Small | Bridgehead carbon with a complex electronic environment. |
| C-5 | 128 - 132 | Small | Aromatic carbon with typical chemical shift, influenced by the fluorine at C-8. |
| C-6 | 126 - 130 | ~20 | Influenced by the fluorine at C-8, showing a meta C-F coupling. |
| C-7 | 118 - 122 | ~10 | Shielded and coupled to the adjacent fluorine atom (ortho C-F coupling). |
| C-8 | 155 - 160 | ~250 | Directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant.[6] |
| C-8a | 145 - 150 | Small | Bridgehead carbon attached to the nitrogen and influenced by the fluorine at C-8. |
| CN | 115 - 120 | - | Typical chemical shift range for a nitrile carbon. |
Key Features of the Predicted 13C NMR Spectrum
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Carbons Bonded to Heteroatoms: The carbons directly attached to the nitrogen (C-2, C-8a), chlorine (C-2), and fluorine (C-8) are expected to resonate at the lowest fields (highest ppm values). The C-8 signal will be particularly downfield and will appear as a doublet with a large coupling constant due to the one-bond interaction with the 19F nucleus.[7]
-
Cyano Carbon: The carbon of the cyano group (CN) is expected in its characteristic region of around 115-120 ppm.
-
Carbon-Fluorine Couplings: A key feature of the 13C NMR spectrum will be the presence of C-F coupling. In addition to the large one-bond coupling for C-8, smaller two-bond (C-7, C-8a) and three-bond (C-6, C-5) couplings are also anticipated.
Computational NMR Prediction: A Practical Workflow
In the absence of experimental data, computational chemistry provides a powerful tool for predicting NMR chemical shifts with a reasonable degree of accuracy.[8][9] Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are well-established for this purpose.[10]
Caption: A generalized workflow for the computational prediction of NMR spectra.
Recommended Experimental Protocol for NMR Acquisition
To obtain high-quality, unambiguous NMR data for 2-Chloro-8-fluoroquinoline-3-carbonitrile, the following experimental protocol is recommended.[4]
Sample Preparation
-
Sample Quantity: Weigh approximately 10-15 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl3) is a good first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) can be used.
-
Internal Standard: The residual solvent peak can be used for referencing the 1H and 13C spectra. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inverting the NMR tube several times.
1H NMR Acquisition Parameters
-
Spectrometer Frequency: ≥ 400 MHz
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16, or until a sufficient signal-to-noise ratio is achieved.
-
Temperature: 298 K (25 °C)
13C NMR Acquisition Parameters
-
Spectrometer Frequency: ≥ 100 MHz
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
-
Number of Scans: 1024 or more, depending on the sample concentration.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak or TMS.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the 1H spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of 2-Chloro-8-fluoroquinoline-3-carbonitrile. By synthesizing information from related compounds and outlining a computational strategy, a robust framework for the structural elucidation of this molecule is established. The provided experimental protocol offers a standardized method for researchers to acquire empirical data, which will be invaluable for validating these predictions and furthering the understanding of this important class of heterocyclic compounds.
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